Deoxy Donepezil Hydrochloride

Description

Contextualization of Cholinergic System Modulation in Neurodegenerative Disorders

The cholinergic system, a major neurotransmitter system in the brain, is integral to cognitive functions such as memory, learning, attention, and emotional processing. tandfonline.commdpi.com This system's functionality is dependent on the neurotransmitter acetylcholine (B1216132) (ACh). mdpi.com In several neurodegenerative diseases, most notably Alzheimer's disease (AD), there is a well-documented dysfunction of the cholinergic system, often characterized by a deficiency of ACh in the CNS. tandfonline.comnih.gov This loss of cholinergic neurons and subsequent reduction in ACh levels are strongly correlated with the cognitive decline observed in these disorders. mdpi.comunifi.it Consequently, modulating the cholinergic system to enhance acetylcholine levels has become a primary therapeutic strategy in the management of neurodegenerative conditions. tandfonline.comnih.gov

Overview of Acetylcholinesterase Inhibitors in Neuropharmacology

Acetylcholinesterase inhibitors (AChEIs) are a cornerstone of neuropharmacology, designed to counteract the deficit of acetylcholine. pressbooks.pubwikipedia.org These compounds work by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of acetylcholine in the synaptic cleft. pressbooks.pubnih.govresearchgate.net By blocking AChE, these inhibitors increase the concentration and duration of action of acetylcholine, thereby enhancing cholinergic neurotransmission. wikipedia.orgnih.govnih.gov This mechanism forms the basis of their use in treating the cognitive symptoms of diseases like Alzheimer's. pressbooks.pubnih.gov AChEIs can be classified as reversible, irreversible, or quasi-irreversible, with reversible inhibitors being the most commonly used in therapeutic applications. wikipedia.orgnih.gov

Introduction to Donepezil (B133215) Hydrochloride as a Research Paradigm

Donepezil Hydrochloride is a prominent and widely researched second-generation acetylcholinesterase inhibitor. pressbooks.pubuni-muenchen.de It is a selective and reversible inhibitor of AChE, demonstrating a high affinity for the enzyme in the brain. uni-muenchen.demerckmillipore.com Its development marked a significant advancement in the symptomatic treatment of mild to moderate Alzheimer's disease. nih.goviajps.comnih.gov Due to its well-characterized mechanism of action, established efficacy in improving cognitive function, and a long half-life that allows for once-daily administration, Donepezil Hydrochloride serves as a research paradigm. uni-muenchen.depsychiatryonline.org It is frequently used as a reference compound in the development and evaluation of new cholinesterase inhibitors and other potential treatments for neurodegenerative disorders. nih.goviajps.comchemicalbook.comijcpa.in

Significance of Deoxy Donepezil Hydrochloride in Donepezil Research as a Metabolite and Potential Impurity

This compound is a compound that is closely related to Donepezil. It is recognized primarily as a potential impurity that can arise during the synthesis of Donepezil. caymanchem.com The presence of impurities in pharmaceutical preparations is a critical concern for quality control, as they can potentially affect the efficacy and safety of the final drug product. Therefore, the identification and characterization of potential impurities like Deoxy Donepezil are essential. caymanchem.com

Furthermore, understanding the metabolic pathways of a drug is crucial. While the primary metabolites of Donepezil have been identified, the study of related compounds like Deoxy Donepezil can provide further insights into its biotransformation. chemicalbook.com Although not a primary metabolite, its structural similarity to Donepezil makes it a compound of interest in comprehensive analytical studies of Donepezil and its related substances. rjptonline.org The development of analytical methods, such as High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC), is vital for the detection and quantification of Deoxy Donepezil and other impurities in bulk Donepezil Hydrochloride. nih.goviajps.comrjptonline.org

Compound Information

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 1034439-57-0 | C24H32ClNO2 | 401.97 simsonpharma.compharmaffiliates.com |

| Donepezil Hydrochloride | 120011-70-3 | C24H30ClNO3 | 415.95 |

| Acetylcholine | 51-84-3 | C7H16NO2+ | 146.21 |

| 6-O-Desmethyl Donepezil | 120014-07-5 | C23H27NO3 | 365.47 |

| Donepezil-cis-N-oxide | Not Available | C24H29NO4 | 395.49 |

| 5-O-Desmethyl Donepezil | Not Available | C23H27NO3 | 365.47 |

Note: The molecular weight for Donepezil Hydrochloride is for the hydrochloride salt, while the molecular formulas and weights for its metabolites are for the free base forms unless otherwise specified.

Research Findings on this compound

| Research Area | Key Findings |

| Analytical Chemistry | Deoxy Donepezil is identified as a potential impurity in the synthesis of Donepezil. caymanchem.com Analytical methods like HPTLC have been developed to separate and identify Donepezil from its impurities, including Deoxy Donepezil. rjptonline.org |

| Chemical Properties | This compound is a piperidine (B6355638) derivative. scbt.comcymitquimica.com As a hydrochloride salt, it is expected to have higher water solubility than its free base form. cymitquimica.com |

| Metabolism | The primary route of elimination for Donepezil and its metabolites is through biotransformation and urinary excretion. chemicalbook.com The major metabolites of Donepezil include 6-O-desmethyl donepezil, donepezil-cis-N-oxide, and 5-O-desmethyl donepezil. chemicalbook.com |

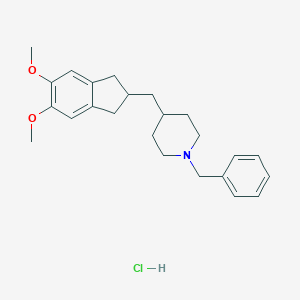

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H31NO2.ClH/c1-26-23-15-21-13-20(14-22(21)16-24(23)27-2)12-18-8-10-25(11-9-18)17-19-6-4-3-5-7-19;/h3-7,15-16,18,20H,8-14,17H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJOSEOQZAOZSMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2CC(CC2=C1)CC3CCN(CC3)CC4=CC=CC=C4)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H32ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647785 | |

| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

402.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1034439-57-0 | |

| Record name | Piperidine, 4-[(2,3-dihydro-5,6-dimethoxy-1H-inden-2-yl)methyl]-1-(phenylmethyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1034439-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647785 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Pharmacology and Receptor Interactions of Donepezil and Its Metabolites

Acetylcholinesterase Inhibition Kinetics and Selectivity

In Vitro Enzyme Inhibition Studies (Acetylcholinesterase vs. Butyrylcholinesterase)

Donepezil (B133215) is a potent and selective inhibitor of acetylcholinesterase (AChE). abcam.commdpi.com In vitro studies have demonstrated its high affinity for AChE, with a reported IC50 value of 5.7 nM. abcam.com Comparatively, its inhibitory activity against butyrylcholinesterase (BChE) is significantly lower, showcasing a selectivity for AChE that is over 1250 times greater. abcam.com Another study reported an IC50 of 6.7 nM for AChE. nih.gov This high selectivity is a key characteristic of benzylpiperidine derivatives like Donepezil. nih.gov While some cholinesterase inhibitors like rivastigmine (B141) and tacrine (B349632) inhibit both AChE and BuChE, Donepezil's action is more specific to AChE. oup.commdpi.com The inhibitory potency of Donepezil on AChE is comparable to other inhibitors like physostigmine (B191203) and rivastigmine, but it demonstrates superior selectivity over BChE. nih.gov

Interactive Data Table: Comparative Inhibitory Potency and Selectivity of Cholinesterase Inhibitors

| Compound | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (AChE vs. BuChE) |

| Donepezil | 6.7 nih.gov | 7138 mdpi.com | >1000-fold for AChE abcam.comfrontiersin.org |

| Physostigmine | 0.67 nih.gov | - | Moderate Selectivity nih.gov |

| Rivastigmine | 4.3 nih.gov | 390 mdpi.com | Moderate Selectivity nih.gov |

| Tacrine | 77 nih.gov | - | No Selectivity nih.gov |

| Ipidacrine | 270 nih.gov | - | No Selectivity nih.gov |

| TAK-147 | 12 nih.gov | - | High Selectivity nih.gov |

| Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates greater potency. Data is compiled from multiple sources and assay conditions may vary. |

Reversible and Non-Covalent Binding Mechanisms

Donepezil functions as a reversible and non-covalent inhibitor of acetylcholinesterase. nih.govnih.govpatsnap.com This means it binds to the enzyme without forming a permanent chemical bond, allowing for its effects to be temporary. nih.govpatsnap.com Molecular dynamics simulations and docking studies have revealed a complex binding mechanism. nih.gov Donepezil does not have a single, static binding mode but rather can reversibly shift and reorient itself within the active site of the enzyme. nih.gov

The binding of Donepezil involves interactions with multiple sites within the acetylcholinesterase enzyme, including the catalytic active site (CAS) and the peripheral anionic site (PAS). nih.govmdpi.com This dual-site binding contributes to its potent inhibitory activity. mdpi.com The molecule's structure allows it to span both of these key regions within the enzyme's gorge. researchgate.net The interaction is characterized as a mixed competitive and noncompetitive inhibition, suggesting that Donepezil can bind to both the free enzyme and the enzyme-substrate complex. nih.gov The flexibility of the enzyme, which transitions between "open" and "closed" conformations, also plays a role in controlling ligand access and binding. nih.gov

Non-Cholinergic Mechanisms of Action

Sigma-1 Receptor Agonism and its Mechanistic Implications

Donepezil has been identified as a potent agonist of the sigma-1 (σ1) receptor, with a binding affinity (Ki) of 14.6 nM. wikipedia.org This interaction is significant as σ1 receptors are implicated in a variety of cellular functions, including the modulation of ion channels and intracellular signaling pathways. mdpi.com Agonism at the σ1 receptor has been linked to neuroprotective effects. wikipedia.org Studies suggest that this action may be responsible for some of the antiamnestic effects of Donepezil observed in animal models. wikipedia.org The activation of σ1 receptors can influence neuroplasticity and cellular regulatory signaling. researchgate.net

Modulation of Nicotinic Receptors in Cortical Neurons

Donepezil has been shown to directly modulate nicotinic acetylcholine (B1216132) receptors (nAChRs) in cortical neurons, an action independent of its cholinesterase inhibition. nih.govnih.gov Studies using patch-clamp recording techniques have demonstrated that Donepezil can depress nicotine-induced currents in a reversible and non-competitive manner. nih.govnih.gov This suggests an allosteric modulation of the receptor. nih.gov Donepezil appears to accelerate the desensitization of nAChRs in response to low doses of agonists while slowing the recovery from desensitization after exposure to high doses. nih.govnih.gov This upregulation and modulation of nicotinic receptors may contribute to the neuroprotective activity of the compound. nih.govwikipedia.org

Ion Channel Modulation (Voltage-Gated Calcium and Potassium Channels)

Research has shown that Donepezil can modulate the activity of various ion channels. nih.gov It reversibly inhibits voltage-activated sodium currents and both delayed rectifier and fast transient potassium currents. nih.govwikipedia.org Furthermore, Donepezil acts as a strong antagonist of voltage-gated calcium (Ca2+) and potassium (K+) channels. nih.gov

Studies on molluscan neurons revealed that Donepezil inhibits several types of high-threshold K+ currents, including the Ca2+-dependent K+ current (IC50 = 6.4 μM), the delayed rectifier K+ current (IC50 = 8.0 μM), and the fast transient K+ current (IC50 = 9.1 μM). nih.gov It also reduces the amplitude of voltage-dependent Ca2+ currents with an IC50 of 7.9 μM. nih.govnih.gov Interestingly, Donepezil exhibits a dual effect on low-threshold fast transient K+ currents, potentiating them at low concentrations (5 μM) and inhibiting them at higher concentrations (≥7 μM). nih.gov The blockade of these voltage-gated ion channels may contribute to the neuroprotective effects attributed to Donepezil. nih.gov

Interactive Data Table: Donepezil's Effect on Voltage-Gated Ion Channels

| Ion Channel Type | Effect of Donepezil | IC50 (μM) | Reference |

| Voltage-gated Ca2+ channels | Inhibition | 7.9 | nih.govnih.gov |

| Ca2+-dependent K+ channels | Inhibition | 6.4 | nih.gov |

| Delayed rectifier K+ channels | Inhibition | 8.0 | nih.gov |

| Fast transient K+ channels | Inhibition | 9.1 | nih.gov |

| Low-threshold fast transient K+ channels | Potentiation (at 5 μM), Inhibition (at ≥7 μM) | - | nih.gov |

| Voltage-activated sodium channels | Reversible Inhibition | - | nih.govwikipedia.org |

| Note: IC50 values represent the concentration of Donepezil required to inhibit the channel current by 50%. |

Opposition of Glutamate-Induced Excitatory Transmission via NMDA Receptor Downregulation

Glutamate (B1630785) is a primary excitatory neurotransmitter in the central nervous system, and its over-activation can lead to excitotoxicity, a process implicated in neurodegenerative conditions. ncats.io Research into the mechanisms of Donepezil has revealed actions beyond its primary role as an acetylcholinesterase inhibitor. One such mechanism is the opposition of glutamate-induced excitatory transmission. researchgate.net

Studies have demonstrated that Donepezil can provide neuroprotection against glutamate excitotoxicity. nih.govchemicalbook.com This effect is not due to direct binding to the N-methyl-D-aspartate (NMDA) receptor but is achieved through a more complex pathway. Donepezil has been shown to significantly reduce the levels of the NR1 subunit, a core component of the NMDA receptor, on the cell surface. nih.govchemicalbook.com This internalization of NMDA receptors leads to an attenuation of glutamate-mediated calcium (Ca²⁺) influx, which, when excessive, can trigger cell death pathways. chemicalbook.com The mechanism for this downregulation involves the stimulation of alpha7 nicotinic acetylcholine receptors (α7 nAChRs). nih.govchemicalbook.com While this neuroprotective mechanism against glutamate-induced excitotoxicity is a recognized action of Donepezil, specific research detailing the activity of Deoxy Donepezil Hydrochloride at the NMDA receptor and its influence on glutamate transmission is not extensively documented in the available literature.

Structural Basis of Ligand-Receptor Interactions (Donepezil and this compound)

The interaction of a ligand with its receptor is fundamentally governed by its three-dimensional structure. Donepezil is a piperidine-based compound composed of a benzylpiperidine moiety linked to a dimethoxy indanone group. chemsrc.com This specific structure allows it to bind effectively and reversibly to acetylcholinesterase (AChE). The binding occurs at two main sites on the enzyme: the benzyl (B1604629) group interacts with the catalytic active site (CAS), while the dimethoxy indanone portion binds to the peripheral anionic site (PAS). chemsrc.com

This compound is a close structural analog and a known impurity generated during the synthesis of Donepezil. researchgate.net The key structural difference is the absence of the carbonyl (ketone) group on the indanone ring, which is reduced to a methylene (B1212753) group in this compound. researchgate.netkent.edu.tr This modification alters the electronic and steric properties of the indanone-equivalent part of the molecule, which may influence its interaction with the peripheral anionic site of acetylcholinesterase.

Table 1: Structural Comparison of Donepezil and this compound

| Feature | Donepezil | This compound |

| IUPAC Name | 2-[(1-benzylpiperidin-4-yl)methyl]-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one europeanreview.org | 1-benzyl-4-[(5,6-dimethoxy-2,3-dihydro-1H-inden-2-yl)methyl]piperidine;hydrochloride researchgate.net |

| Molecular Formula | C₂₄H₂₉NO₃ selleckchem.com | C₂₄H₃₁NO₂·HCl fda.gov |

| Molecular Weight | 379.49 g/mol researchgate.net | 401.97 g/mol researchgate.netfda.gov |

| Key Structural Moieties | Benzylpiperidine, Dimethoxy Indanone chemsrc.com | Benzylpiperidine, Reduced Dimethoxy Indane |

| Distinguishing Feature | Contains a carbonyl (C=O) group on the indanone ring. chemsrc.com | Lacks the carbonyl group; it is a methylene (CH₂) group instead. researchgate.netkent.edu.tr |

Comparative Pharmacological Activity of Donepezil and this compound

Donepezil is characterized as a potent, selective, and reversible inhibitor of acetylcholinesterase (AChE). Its high selectivity for AChE over butyrylcholinesterase (BuChE) is a key feature of its pharmacological profile. chemsrc.com This selectivity is significant, with some reports indicating a selectivity ratio of over 1250 times for AChE. This targeted action enhances cholinergic transmission by preventing the breakdown of acetylcholine.

This compound is also recognized as an inhibitor of acetylcholinesterase and is identified as a process-related impurity in the manufacturing of Donepezil. researchgate.netfda.gov While its inhibitory action on AChE is established, detailed comparative pharmacological data, such as its IC₅₀ value and selectivity profile against BuChE, are not as widely reported in scientific literature as those for the parent compound, Donepezil. The structural change—specifically the lack of the ketone group—is presumed to affect its binding affinity and inhibitory potency, but quantitative comparisons are scarce.

Table 2: Comparative Pharmacological Data

| Parameter | Donepezil Hydrochloride | This compound |

| Primary Target | Acetylcholinesterase (AChE) | Acetylcholinesterase (AChE) fda.gov |

| AChE Inhibition (IC₅₀) | 5.7 nM fda.gov | While known to be an AChE inhibitor, specific IC₅₀ values are not widely reported in the surveyed literature. |

| BuChE Inhibition (IC₅₀) | 7.4 μM (7400 nM) chemsrc.com | Data not widely available. |

| Selectivity | Highly selective for AChE over BuChE. chemsrc.com | Pharmacological selectivity profile is not extensively documented. |

| Classification | Reversible, non-competitive AChE inhibitor. | Known process impurity of Donepezil. researchgate.net |

Pharmacokinetic and Metabolic Fate of Donepezil Hydrochloride

Elimination and Excretion Mechanisms

The elimination of donepezil (B133215) and its metabolites occurs primarily through the kidneys. pfizer.comnih.govpharmgkb.org Following a single oral dose, approximately 57% of the administered radioactivity is recovered in the urine and 15% in the feces over a 10-day period. nih.gov Unchanged donepezil is the major component found in the urine, accounting for about 17% of the administered dose. glowm.comwikipedia.orgnih.gov The glucuronidated metabolites M11 and M12 are also primarily eliminated in the urine. nih.gov The hydrolysis product M4 is another major metabolite found in urine. nih.govnih.gov In contrast, the hydroxylated metabolites M1 and M2, and the N-oxidation product M6, are found in smaller amounts in the feces. nih.gov The terminal disposition half-life of donepezil is approximately 70 hours. pfizer.com

Influence of Genetic Polymorphisms on Donepezil Metabolism

Genetic variations in the cytochrome P450 enzymes, particularly CYP2D6, can significantly influence the metabolism and clinical efficacy of donepezil. nih.govfrontiersin.orgnih.gov

CYP2D6: This is the main enzyme responsible for donepezil metabolism. frontiersin.org Polymorphisms in the CYP2D6 gene can lead to different metabolizer phenotypes, including poor, intermediate, extensive (normal), and ultra-rapid metabolizers. nih.govnih.gov Poor metabolizers have been shown to have a 31.5% slower clearance of donepezil, while ultra-rapid metabolizers have a 24% faster clearance compared to normal metabolizers. mdpi.com The metabolic ratio of donepezil to its active metabolite, 6-O-desmethyl donepezil, is significantly lower in individuals who are intermediate metabolizers of CYP2D6 compared to extensive metabolizers. nih.gov

Pharmacokinetic Modeling and Simulation (e.g., Compartmental Models)

The pharmacokinetic profile of donepezil, the parent compound of Deoxy Donepezil Hydrochloride, has been extensively studied using compartmental models to understand its absorption, distribution, metabolism, and elimination (ADME) characteristics in the body. These models are essential for predicting drug concentrations in the plasma and tissues over time.

Researchers have successfully applied two-compartment and three-compartment models to describe the pharmacokinetics of donepezil. nih.govmdpi.com A two-compartment model is often sufficient to describe the disposition of donepezil following oral and intramuscular administrations. nih.govnih.gov This model incorporates distinct absorption and elimination phases. For instance, a population pharmacokinetic model for an intramuscular formulation of donepezil utilized a two-compartment structure with different absorption compartments for the intramuscular and oral formulations to effectively describe the drug's behavior. nih.govnih.gov

In more detailed studies, particularly those examining brain and blood concentrations simultaneously, a three-compartment model has been employed. mdpi.com For example, to describe the pharmacokinetics of donepezil after oral administration in mice, a three-compartment model was developed. This was then adapted to model intranasal administration, dividing the dose into fractions that are absorbed directly into the bloodstream and brain. mdpi.com

These pharmacokinetic/pharmacodynamic (PK/PD) models are crucial for simulating drug profiles and understanding the relationship between drug concentration and its pharmacological effect. nih.gov For example, PK/PD models have been constructed using a general two-compartment PK model combined with an indirect response model to simulate both donepezil plasma concentrations and the resulting changes in acetylcholine (B1216132) levels in the brain. nih.gov

The following table summarizes key pharmacokinetic parameters for donepezil derived from various studies, which are foundational to its compartmental modeling.

| Parameter | Value | Species/Context |

| Volume of Distribution (Vd) | 11.8 ± 1.7 L/kg | Humans (5 mg dose) |

| Clearance (Cl) | 0.13 L/kg/h | Humans |

| Elimination Half-life (t½) | ~70 - 80 hours | Humans |

| Time to Peak Plasma Concentration (Tmax) | 3 - 4 hours | Humans |

| Plasma Protein Binding | ~95.6% | Humans |

This data is compiled from multiple sources. nih.govlongdom.orgdrugbank.com

Quantitative Analysis of Donepezil and this compound in Biological Matrices (Plasma, Tissues)

The accurate quantification of donepezil and its related compounds, such as the impurity this compound, in biological matrices like plasma and tissues is critical for pharmacokinetic studies and therapeutic drug monitoring. A variety of sophisticated analytical methods have been developed for this purpose, with high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the most prevalent. actascientific.comsrce.hr

Deoxy Donepezil is recognized as an impurity of donepezil. nih.govglppharmastandards.comchemicalbook.com Analytical methods developed for donepezil are therefore validated to ensure selectivity, meaning they can distinguish and accurately quantify the parent drug without interference from impurities like this compound. researchgate.net

High-Performance Liquid Chromatography (HPLC) methods are widely used, often coupled with ultraviolet (UV) or fluorescence detectors. srce.hr Fluorescence detection, in particular, offers high sensitivity for determining donepezil concentrations in human plasma. srce.hr These methods involve an extraction step to isolate the drug from the complex biological matrix, followed by chromatographic separation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is considered the gold standard for bioanalytical quantification due to its high sensitivity and selectivity. nih.govnih.gov These methods allow for the detection of very low concentrations of donepezil and its metabolites in small sample volumes. nih.gov The use of an internal standard, often a deuterated version of donepezil (e.g., donepezil-D4), is common to ensure accuracy and precision by correcting for variability during sample preparation and analysis. nih.gov

The following table outlines the parameters of a representative LC-MS/MS method for the quantification of donepezil in human plasma.

| Parameter | Description |

| Analytical Method | Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) |

| Extraction Method | Liquid-liquid extraction with a hexane (B92381) and ethyl acetate (B1210297) mixture |

| Column | Thermo Hypersil Gold C18 |

| Mobile Phase | Isocratic mixture of 5% acetic acid in 20 mM ammonium (B1175870) acetate buffer (pH 3.3) and 100% acetonitrile (B52724) (60:40 v/v) |

| Detection | Multiple Reaction Monitoring (MRM) in positive ion mode |

| Mass Transition (m/z) | 380.6 → 91.1 for donepezil |

| Linearity Range | 0.1 - 50 ng/mL |

| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL |

This data is based on a validated method for donepezil quantification. nih.gov

These analytical techniques are fundamental in determining the concentration-time profiles that inform the pharmacokinetic models discussed in the previous section.

Pharmacodynamic Endpoints and Biochemical Effects in Preclinical Models

Cholinergic Neurotransmission Enhancement in Vivo

There are no available preclinical studies that have assessed the in vivo effects of Deoxy Donepezil (B133215) Hydrochloride on cholinergic neurotransmission. Research in this area has been exclusively focused on Donepezil, which is known to enhance cholinergic function by reversibly inhibiting acetylcholinesterase.

Neuroprotective and Anti-Inflammatory Mechanisms

Specific investigations into the neuroprotective and anti-inflammatory properties of Deoxy Donepezil Hydrochloride are absent from the current scientific literature.

No research data could be located that examines the impact of this compound on the activation of microglia and astrocytes induced by amyloid-beta.

There is no evidence from preclinical models to suggest that this compound regulates key inflammatory signaling pathways such as the MAPK/NLRP3 inflammasome or STAT3 pathways.

The effect of this compound on the production and expression of proinflammatory cytokines, including Interleukin-1β (IL-1β), Tumor Necrosis Factor-alpha (TNF-α), Cyclooxygenase-2 (COX-2), and Interleukin-6 (IL-6), has not been reported in any preclinical studies.

Information regarding the influence of this compound on markers of oxidative stress is not available in the current body of scientific research.

Glucose Metabolism Regulation in Brain Tissue

No studies have been published that investigate the role of this compound in the regulation of glucose metabolism within brain tissue.

Modulation of Gene Expression Profiles (e.g., NOS2, IL1B, TNF)

This compound, a metabolite of the widely used Alzheimer's drug Donepezil, has been a subject of research regarding its influence on gene expression, particularly those genes involved in neuroinflammatory pathways. While direct studies on this compound are part of ongoing research, the effects of its parent compound, Donepezil, provide significant insights into its potential activities. Preclinical studies have demonstrated that Donepezil can modulate the expression of genes central to the inflammatory cascade, such as inducible nitric oxide synthase (NOS2), interleukin-1 beta (IL1B), and tumor necrosis factor (TNF). ethernet.edu.etrsc.org

In various preclinical models, administration of Donepezil has been shown to downregulate the expression of these pro-inflammatory genes. ethernet.edu.et For instance, in models of neuroinflammation, a reduction in the mRNA levels of NOS2, IL1B, and TNF has been observed following treatment. This modulation is believed to be part of the neuroprotective effects of the compound, mitigating the detrimental effects of chronic inflammation in the brain. The mechanism behind this modulation is thought to involve the drug's primary action of acetylcholinesterase inhibition, which in turn enhances cholinergic signaling, a pathway known to have anti-inflammatory properties.

Interactive Table: Effect of Donepezil on Pro-inflammatory Gene Expression in Preclinical Models

| Gene Target | Observed Effect on Expression | Implication |

|---|---|---|

| NOS2 | Downregulation | Reduction in nitric oxide-mediated neurotoxicity |

| IL1B | Downregulation | Attenuation of a key pro-inflammatory cytokine cascade ethernet.edu.etrsc.org |

| TNF | Downregulation | Decrease in a central mediator of inflammation and apoptosis ethernet.edu.etrsc.org |

Effects on Other Neurotransmitters and Receptors (e.g., Calcitonin Gene-Related Peptide, Insulin-Like Growth Factor-I, Serotonin 2A Receptor)

The pharmacodynamic profile of this compound and its parent compound extends beyond acetylcholinesterase inhibition, involving interactions with other neurotransmitter and receptor systems.

Calcitonin Gene-Related Peptide (CGRP): While direct evidence for this compound is still emerging, the influence of enhanced cholinergic activity on CGRP is an area of active investigation. CGRP is a neuropeptide involved in vasodilation and nociception, and its interplay with the cholinergic system could have implications for cerebrovascular regulation.

Insulin-Like Growth Factor-I (IGF-I): The IGF-I signaling pathway is critical for neuronal survival, growth, and plasticity. Preclinical studies have suggested that cholinergic stimulation can positively influence IGF-I signaling, which may contribute to the neuroprotective effects observed with compounds like Donepezil.

Serotonin 2A (5-HT2A) Receptor: Donepezil has been shown to interact with the serotonergic system, including the 5-HT2A receptor. This interaction is thought to contribute to some of the behavioral and psychological symptom improvements seen in Alzheimer's disease patients. Given the structural similarities, it is plausible that this compound also modulates 5-HT2A receptor activity.

Interactive Table: Potential Effects on Other Neurotransmitters and Receptors

| Neurotransmitter/Receptor | Potential Effect | Potential Functional Consequence |

|---|---|---|

| Calcitonin Gene-Related Peptide (CGRP) | Modulation of release | Altered cerebral blood flow and neuro-inflammation |

| Insulin-Like Growth Factor-I (IGF-I) | Enhanced signaling | Promotion of neuronal survival and synaptic plasticity |

| Serotonin 2A (5-HT2A) Receptor | Allosteric modulation | Improvement in behavioral and psychological symptoms |

Investigation of Off-Target Pharmacodynamic Effects

A thorough understanding of a drug's off-target effects is crucial for a complete pharmacodynamic profile. For this compound, this involves assessing its interaction with a wide range of molecular targets beyond its primary intended target.

Donepezil, the parent compound, has been found to have a relatively low affinity for most other neurotransmitter receptors, contributing to its favorable side-effect profile. drugbank.com However, one notable off-target interaction is with the sigma-1 (σ1) receptor. drugbank.com The σ1 receptor is an intracellular chaperone protein implicated in a variety of cellular functions, including the regulation of ion channels, calcium signaling, and cell survival. The affinity of Donepezil for the σ1 receptor is within a pharmacologically relevant range and is believed to contribute to its neuroprotective effects.

Further screening of Donepezil has revealed minimal interaction with other receptors and transporters at clinically relevant concentrations. This selectivity is a key characteristic of the drug.

Interactive Table: Off-Target Binding Profile of Donepezil

| Off-Target | Binding Affinity (Ki) | Potential Clinical Relevance |

|---|---|---|

| Sigma-1 (σ1) Receptor | ~38 nM | May contribute to neuroprotective and anti-amnesic properties. drugbank.com |

| α1-Adrenergic Receptors | >1000 nM | Low potential for orthostatic hypotension. drugbank.com |

| Dopamine (B1211576) D2 Receptors | >1000 nM | Low risk of extrapyramidal symptoms. drugbank.com |

| Serotonin Transporter (SERT) | >1000 nM | Unlikely to have significant direct serotonergic reuptake inhibition effects. drugbank.com |

Drug Interactions and Pharmacogenetics of Donepezil Hydrochloride and Its Metabolites

Mechanistic Basis of Drug-Drug Interactions

Donepezil (B133215) hydrochloride's therapeutic action and potential for drug-drug interactions are intrinsically linked to its mechanism of action as a reversible inhibitor of acetylcholinesterase, the enzyme responsible for breaking down acetylcholine (B1216132). medsafe.govt.nzmedicinenet.com This inhibition leads to increased levels of acetylcholine in the brain, which is thought to improve cognitive function in Alzheimer's disease. medicinenet.com However, this same mechanism underlies many of its clinically significant interactions.

Anticholinergics: Drugs with anticholinergic properties, such as certain antihistamines, antispasmodics, and tricyclic antidepressants, directly oppose the effects of donepezil. medicinenet.comsinglecare.comgoodrx.com While donepezil increases acetylcholine levels, anticholinergics block acetylcholine receptors, leading to a diminished therapeutic effect of donepezil and potentially worsening cognitive symptoms. singlecare.comdrugs.com

Antipsychotics: Co-administration of donepezil with certain antipsychotic medications (e.g., haloperidol, olanzapine, quetiapine) can enhance neurotoxic effects, potentially leading to extrapyramidal symptoms like muscle rigidity and uncontrolled movements. singlecare.comgoodrx.com This interaction is believed to result from the combined effect of increased acetylcholine in the central nervous system and the dopamine (B1211576) receptor blockade by antipsychotics. singlecare.com Some typical antipsychotics also possess anticholinergic properties, which can further interfere with donepezil's efficacy. goodrx.com

Beta-blockers: Donepezil can slow the heart rate (bradycardia). medsafe.govt.nzsinglecare.comnih.gov When taken with beta-blockers (e.g., metoprolol, propranolol), which also lower heart rate, there is an increased risk of additive bradycardia and hypotension. medsafe.govt.nzgoodrx.comnih.gov This can lead to symptoms like dizziness and fainting. goodrx.com

CYP Inhibitors/Inducers: Donepezil is primarily metabolized in the liver by the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4. nih.govfrontiersin.orgnih.govnih.gov

CYP Inhibitors: Strong inhibitors of CYP3A4 (e.g., ketoconazole (B1673606), itraconazole, erythromycin) and CYP2D6 (e.g., fluoxetine, quinidine) can inhibit the metabolism of donepezil, leading to increased plasma concentrations. medsafe.govt.nzdrugs.commedsafe.govt.nz For instance, ketoconazole has been shown to increase mean donepezil concentrations by about 30%. medsafe.govt.nzgmmmg.nhs.uk

CYP Inducers: Conversely, inducers of CYP2D6 and CYP3A4 (e.g., rifampicin, phenytoin, carbamazepine, dexamethasone) can increase the rate of donepezil's elimination, potentially reducing its therapeutic levels. medsafe.govt.nznih.govmedsafe.govt.nz

| Interacting Drug Class | Example Drugs | Mechanism of Interaction | Potential Clinical Outcome |

|---|---|---|---|

| Anticholinergics | Atropine, Benztropine, Dicyclomine | Opposing pharmacological effects; anticholinergics block acetylcholine receptors while donepezil increases acetylcholine levels. medicinenet.comsinglecare.comgoodrx.com | Diminished therapeutic effect of donepezil, potential worsening of cognitive symptoms. singlecare.comdrugs.com |

| Antipsychotics | Haloperidol, Olanzapine, Quetiapine, Risperidone | Enhanced neurotoxic effects due to increased acetylcholine and dopamine receptor blockade. singlecare.comgoodrx.com Some also have anticholinergic properties. goodrx.com | Increased risk of extrapyramidal symptoms (e.g., muscle rigidity). singlecare.com |

| Beta-blockers | Metoprolol, Propranolol, Atenolol | Additive heart rate-lowering effects. medsafe.govt.nzgoodrx.comnih.gov | Increased risk of bradycardia and hypotension. medsafe.govt.nzgoodrx.comnih.gov |

| CYP3A4/CYP2D6 Inhibitors | Ketoconazole, Fluoxetine, Erythromycin | Inhibition of donepezil metabolism. medsafe.govt.nzdrugs.commedsafe.govt.nz | Increased plasma concentrations of donepezil. drugs.commedsafe.govt.nz |

| CYP3A4/CYP2D6 Inducers | Rifampicin, Phenytoin, Carbamazepine | Increased metabolism of donepezil. medsafe.govt.nznih.govmedsafe.govt.nz | Reduced plasma concentrations of donepezil. medsafe.govt.nz |

Pharmacogenetic Influences on Therapeutic Response and Adverse Event Profiles

The therapeutic response to donepezil can vary significantly among individuals, with genetic factors playing a substantial role. nih.govfrontiersin.org These genetic variations, or polymorphisms, can affect both the pharmacokinetics (how the body processes the drug) and pharmacodynamics (how the drug affects the body) of donepezil.

Polymorphisms in Drug-Metabolizing Enzymes (CYP2D6, CYP3A4, CYP3A5)

The primary enzymes responsible for metabolizing donepezil are CYP2D6 and CYP3A4. nih.govfrontiersin.orgnih.govnih.gov Genetic polymorphisms in the genes encoding these enzymes can lead to different metabolic phenotypes, influencing drug clearance and plasma concentrations.

CYP2D6: This enzyme is highly polymorphic, with over 90 known allelic variations. nih.govfrontiersin.org Individuals can be classified into different metabolizer categories based on their CYP2D6 genotype:

Poor Metabolizers (PMs): Have little to no enzyme activity and experience slower clearance of donepezil, leading to higher plasma concentrations. frontiersin.orgmdpi.com PMs may have a 32% slower elimination rate. mdpi.com

Intermediate Metabolizers (IMs): Have decreased enzyme activity. nih.gov

Extensive Metabolizers (EMs): Have normal enzyme activity and are considered the best responders to donepezil. nih.govmdpi.com

Ultra-rapid Metabolizers (UMs): Have increased enzyme activity and clear the drug more quickly, potentially leading to lower plasma concentrations and reduced efficacy. frontiersin.orgmdpi.com UMs may have a 67% faster elimination rate. mdpi.com The CYP2D610* allele, common in Asian populations, has been associated with better treatment response. mdpi.com Conversely, the G allele of the rs1080985 polymorphism in the CYP2D6 gene is linked to a poorer response to donepezil. nih.gov

| Gene | Polymorphism/Allele | Effect on Donepezil Metabolism/Response |

|---|---|---|

| CYP2D6 | Poor Metabolizer (PM) phenotype | Slower clearance, higher plasma concentrations. frontiersin.orgmdpi.com |

| Ultra-rapid Metabolizer (UM) phenotype | Faster clearance, lower plasma concentrations, potential for reduced efficacy. frontiersin.orgmdpi.comresearchgate.net | |

| 10 allele | Associated with better response in some Asian populations. mdpi.com | |

| rs1080985 G allele | Associated with poor response to donepezil. nih.gov | |

| CYP3A4 | Various polymorphisms | No significant influence on donepezil efficacy. nih.govfrontiersin.org |

| CYP3A5 | 1 allele | Potentially better clinical outcomes (not statistically significant). nih.govfrontiersin.org |

Polymorphisms in Pharmacodynamic-Related Genes (APOE, ABCA1, ABCB1, ESR1, BCHE, PON-1, CHRNA7, CHAT)

Polymorphisms in genes related to the pharmacodynamics of donepezil can also influence treatment outcomes. nih.govfrontiersin.org

APOE (Apolipoprotein E): The APOE ε4 allele is a known risk factor for Alzheimer's disease. pharmgkb.org The influence of APOE genotype on donepezil response has yielded conflicting results. Some studies suggest that APOE ε4 carriers may have a poorer response, while others have found no significant effect on cognitive response to treatment. mdpi.comnih.govpharmgkb.orgnih.govnih.gov One study indicated that APOE-3 carriers might be the best responders. mdpi.com

ABCA1 (ATP Binding Cassette Subfamily A Member 1): This gene is involved in cholesterol transport and APOE metabolism. nih.govfrontiersin.org Better response to donepezil has been observed in carriers of the ABCA1 rs2230806 GG genotype. mdpi.com

ABCB1 (ATP Binding Cassette Subfamily B Member 1): Also known as P-glycoprotein, this transporter is discussed in more detail below. Studies have generally found no significant influence of ABCB1 polymorphisms on donepezil efficacy. frontiersin.org

ESR1 (Estrogen Receptor 1): Variants in the ESR1 gene, specifically rs2234693 and rs9340799, have been potentially associated with the therapeutic effects of donepezil. news-medical.net

BCHE (Butyrylcholinesterase): The K-variant of the BCHE gene (rs1803274) has been linked to a poor response to donepezil in some studies, although other research has shown contradictory findings. mdpi.comnews-medical.net

PON-1 (Paraoxonase-1): Polymorphisms in PON-1 have been studied as potential modulators of donepezil response. news-medical.netnih.gov

CHRNA7 (Cholinergic Receptor Nicotinic Alpha 7 Subunit): Variants in this gene, which is involved in cholinergic signaling, may be associated with donepezil efficacy. news-medical.netnih.gov

CHAT (Choline Acetyltransferase): A polymorphism (rs733722) in the promoter region of CHAT, the enzyme responsible for acetylcholine synthesis, has been associated with the response to cholinesterase inhibitors like donepezil. pharmgkb.org

Role of Efflux Transporters (e.g., P-glycoprotein/ABCB1) in Brain Penetration and Interactions

The ability of donepezil to cross the blood-brain barrier is crucial for its therapeutic effect. Efflux transporters, particularly P-glycoprotein (P-gp), encoded by the ABCB1 gene, play a role in regulating the brain penetration of various drugs. mdpi.com Donepezil is a known substrate of P-gp. nih.gov This means that P-gp actively transports donepezil out of the brain, which could potentially limit its concentration at the site of action.

However, studies investigating the impact of ABCB1 genetic polymorphisms on donepezil plasma concentrations and clinical outcomes have generally not found a significant association. frontiersin.orgnih.gov This suggests that while P-gp is involved in the transport of donepezil, the common genetic variations in the ABCB1 gene may not be a major determinant of interindividual variability in treatment response. nih.gov

Translational Research and Advanced Preclinical Investigations

In Vivo Efficacy Studies in Neurodegenerative Disease Models

A thorough review of existing scientific literature yields no specific in vivo efficacy studies for Deoxy Donepezil (B133215) Hydrochloride in established animal models of neurodegenerative diseases, such as Alzheimer's disease. Research has predominantly focused on the parent compound, Donepezil, with numerous studies demonstrating its cognitive-enhancing effects in various models. These studies have been instrumental in establishing the clinical utility of Donepezil for the symptomatic treatment of Alzheimer's disease. However, similar investigations into the potential neuroprotective or symptomatic benefits of Deoxy Donepezil Hydrochloride are not publicly available.

Biomarker Identification and Validation for Mechanistic Efficacy Monitoring

The identification and validation of biomarkers are crucial for understanding a compound's mechanism of action and for monitoring its efficacy in preclinical and clinical settings. For this compound, there is no published research dedicated to identifying or validating specific biomarkers to monitor its mechanistic efficacy. The development of such biomarkers would be contingent on initial studies establishing a clear pharmacological activity and therapeutic target for the compound, which are currently lacking.

Research into Potential Therapeutic Applications Beyond Alzheimer's Disease

While the parent compound, Donepezil, has been investigated for potential applications in other conditions such as Parkinson's disease dementia, cognitive impairment in multiple sclerosis, and certain psychiatric and mood disorders, there is no corresponding body of research for this compound. The exploration of a compound's therapeutic utility beyond its primary indication is a common strategy in drug development, but for this compound, this journey has not yet begun. The absence of foundational preclinical data on its biological activity and safety profile precludes any informed investigation into its potential use for Parkinson's disease, multiple sclerosis, or psychiatric and mood disorders.

Development of Novel Research Tools and Analogues

The development of novel research tools and analogues often stems from a well-understood parent compound with established biological activity. While numerous analogues of Donepezil have been synthesized and evaluated to explore structure-activity relationships and to develop new therapeutic agents, there is no evidence of similar efforts centered on this compound. Its primary identity as an impurity has not positioned it as a scaffold for the development of new research tools or therapeutic analogues.

Intellectual Property and Patent Landscape in Donepezil Research

Analysis of Key Patents Related to Donepezil (B133215) Synthesis and Therapeutic Mechanisms

The foundational patents for donepezil laid the groundwork for its development and commercialization. The original synthesis and its primary therapeutic use are well-documented in the patent literature.

The seminal patent for donepezil, EP 296560, filed by Eisai Co., Ltd., described the synthesis of 1-benzyl-4-[(5,6-dimethoxy-1-indanon)-2-yl]methylpiperidine, the compound that would come to be known as donepezil. google.comgoogle.com This patent detailed a process involving the reaction of 5,6-dimethoxy-1-indanone (B192829) with 1-benzyl-4-formylpiperidine in the presence of a strong base, followed by the reduction of the resulting double bond. google.comgoogle.com This initial patent was crucial in establishing the core chemical structure and the fundamental synthetic route.

Subsequent patents sought to refine and improve upon this initial synthesis, aiming for better yields, lower costs, and safer, more industrially viable processes. For instance, patent application WO 99/36405 disclosed an alternative process starting from 2-alkoxycarbonyl-1-indanones. google.comgoogle.com Another approach was described in EP 711756, which involves the reaction of 5,6-dimethoxy-1-indanone with pyridin-4-aldehyde, followed by reactions to introduce the benzyl (B1604629) group and subsequent hydrogenation. google.comgoogle.com

The therapeutic mechanism of donepezil, primarily its function as a reversible inhibitor of acetylcholinesterase (AChE), is the cornerstone of its clinical use. patsnap.com Patents in this domain focus on the application of donepezil and related compounds for treating symptoms of neurodegenerative diseases, particularly Alzheimer's disease. google.com The core concept is that by inhibiting AChE, donepezil increases the concentration of the neurotransmitter acetylcholine (B1216132) in the brain, which is believed to be beneficial for cognitive function. patentalert.com While the fundamental mechanism is well-established, ongoing research and patent filings explore its application in combination therapies and for other related neurological conditions. tandfonline.com

Table 1: Key Patents in Donepezil Synthesis and Therapeutic Application

| Patent Number | Assignee | Key Contribution |

|---|---|---|

| EP 296560 | Eisai Co., Ltd. | Describes the original synthesis of Donepezil. google.com |

| US 4,895,841 | Eisai Co., Ltd. | U.S. equivalent of the foundational patent, covering the cyclic amine compounds. google.com |

| WO 99/36405 | Various | Discloses an alternative synthesis process for Donepezil. google.comnewdrugapprovals.org |

| EP 711756 | Eisai Co., Ltd. | Details another synthetic route involving pyridin-4-aldehyde. google.comnewdrugapprovals.org |

| EP 1047674 B1 | Eisai Co., Ltd. | Covers processes for the production of Donepezil derivatives. google.com |

Patenting Strategies for Donepezil Derivatives and Metabolites (including Deoxy Donepezil Hydrochloride)

Following the establishment of donepezil, patenting strategies evolved to protect innovations related to its derivatives, metabolites, and formulations. These strategies aim to extend the intellectual property protection, improve the drug's properties, and maintain a competitive edge in the pharmaceutical market.

One major strategy involves the development and patenting of novel polymorphic forms of donepezil hydrochloride. Different crystalline and amorphous forms of a drug can have varying stability, solubility, and bioavailability. Patents such as US 6,734,195 claim specific amorphous forms of donepezil hydrochloride that are chemically stable, addressing issues of impurity formation over time. patentalert.com

Another key strategy is the patenting of new formulations and delivery systems. To improve patient compliance and the drug's pharmacokinetic profile, companies have developed and patented alternative formulations beyond the initial immediate-release tablets. For instance, patent application WO2021230647A1 describes a transdermal patch for donepezil. google.com This formulation aims to provide stable, long-term delivery of the drug while minimizing impurities. google.com

The patenting of derivatives and metabolites is a more direct approach to extending the intellectual property life of a drug. This can involve creating prodrugs, active metabolites, or analogues with improved properties. In the context of donepezil, research has led to the synthesis of various analogues and hybrid molecules designed to target multiple aspects of Alzheimer's disease pathology. nih.gov

This compound, a known impurity and metabolite of donepezil, has also featured in the patent landscape, albeit indirectly. scribd.comnih.gov Rather than being the primary subject of invention, its presence has driven innovation. For example, patents for stable formulations of donepezil often include data demonstrating the reduction or control of impurities, including Deoxy Donepezil. Patent EP 3900711 A1, which relates to a stabilized transdermal preparation of donepezil, explicitly mentions "deoxydonepezil" as one of the impurities to be controlled, referencing the U.S. Pharmacopoeia's detection methods. epo.org This highlights a "problem-solution" patenting strategy, where the problem of degradation to compounds like Deoxy Donepezil leads to the invention of a new, stable formulation, which is then patented.

The intellectual property strategy, therefore, is not always about patenting the derivative itself as a new active ingredient, but about patenting the technologies that manage its presence. This includes analytical methods for its detection and manufacturing processes or formulations that limit its formation, thereby ensuring the safety and efficacy of the final drug product.

Challenges and Future Directions in Deoxy Donepezil Hydrochloride Research

Elucidating the Full Pharmacological Profile of Deoxy Donepezil (B133215) Hydrochloride

A significant gap in the current body of research is the comprehensive pharmacological characterization of Deoxy Donepezil Hydrochloride. While its existence as a synthetic by-product is acknowledged, its own biological activities, if any, remain largely unexplored. caymanchem.com

Future research should prioritize in-vitro and in-vivo studies to determine if this compound interacts with biological targets, including but not limited to acetylcholinesterase (AChE), the primary target of Donepezil. tocris.compatsnap.com It is crucial to investigate whether it acts as an inhibitor, activator, or has no effect on this key enzyme. Furthermore, its potential interaction with other receptors and enzymes in the central nervous system should be systematically evaluated to build a complete pharmacological profile. nih.gov

Comprehensive Assessment of this compound's Contribution to Donepezil's Overall Efficacy and Safety

Future investigations should aim to answer the following questions:

Does this compound possess any therapeutic activity that could synergize with or antagonize the effects of Donepezil?

Could its presence, even in trace amounts, contribute to any of the known side effects associated with Donepezil treatment? nih.gov

How does the body metabolize and excrete this compound?

Answering these questions will require detailed pharmacokinetic and pharmacodynamic studies comparing the effects of pure Donepezil with Donepezil containing known concentrations of this compound.

Development of Advanced Analytical Methods for this compound in Complex Biological Systems

To conduct the aforementioned pharmacological and toxicological studies, robust and sensitive analytical methods are essential for the accurate detection and quantification of this compound in complex biological matrices such as plasma, brain tissue, and urine.

Currently, various analytical techniques like HPLC and UPLC-MS/MS have been developed for the determination of Donepezil and its major metabolites. nih.govnih.govrjptonline.org However, methods specifically validated for the sensitive detection of this compound, particularly at the low concentrations expected from an impurity, need to be established and refined.

Future research in this area should focus on:

Developing highly selective and sensitive analytical methods with low limits of detection (LOD) and quantification (LOQ). ijcpa.in

Validating these methods according to international guidelines to ensure their accuracy, precision, and reliability. nih.gov

Applying these methods to pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Strategic Implications for Drug Discovery and Development in the Context of Active Metabolites and Impurities

A thorough understanding of this compound can inform several key areas:

Impurity Profiling and Control: Establishing the pharmacological and toxicological profile of this impurity will help in setting appropriate specification limits in the final drug product, ensuring patient safety. veeprho.com

Lead Optimization: If this compound is found to have desirable pharmacological properties, it could potentially serve as a lead compound for the development of new therapeutic agents. nih.gov Conversely, if it possesses undesirable effects, this knowledge can guide the synthetic process to minimize its formation.

Understanding Drug Action: The comprehensive study of all related substances, including metabolites and impurities, contributes to a more complete picture of a drug's mechanism of action and its effects on the body. creative-proteomics.com

Q & A

Q. Basic Research Focus

- HPLC-UV : Utilize a C18 column with mobile phase methanol/0.1 M HCl (3:1 v/v), flow rate 1.0 mL/min, and detection at 229 nm. System suitability requires ≥5,000 theoretical plates and peak symmetry ≤1.5 .

- Validation : Assess linearity (range: 80–120% of target concentration), precision (RSD ≤2%), and accuracy (recovery 98–102%) per ICH guidelines .

How does this compound interact with acetylcholinesterase (AChE) compared to donepezil?

Advanced Research Focus

this compound may exhibit altered AChE inhibition due to structural differences. To evaluate:

- Enzyme Kinetics : Perform Ellman’s assay with purified AChE. Compare IC50 values and reversibility profiles (donepezil IC50: ~6.7 nM; Deoxy analog expected to differ due to reduced oxygen functionality) .

- Selectivity : Test against butyrylcholinesterase (BuChE) to confirm AChE specificity. Donepezil’s selectivity ratio (AChE/BuChE) is >1,000; deviations in the analog suggest modified binding .

What strategies mitigate impurity formation during this compound synthesis?

Advanced Research Focus

Common impurities include des-benzyl derivatives or oxidation byproducts. Mitigation involves:

- Process Optimization : Control reaction temperature (20–25°C) and pH (4.5–5.5) to minimize side reactions .

- Analytical Monitoring : Use gradient HPLC with photodiode array (PDA) detection to track impurities (relative retention time: 0.8–1.2 vs. main peak) .

- Acceptance Criteria : Limit unspecified impurities to ≤0.1% and total impurities ≤0.5% per pharmacopeial guidelines .

How can extended-release formulations of this compound be developed?

Q. Advanced Research Focus

- Matrix Design : Combine hydrophilic polymers (e.g., HPMC K100LV/K4M) via dry granulation. Optimize using orthogonal experiments with dissolution similarity factor (f2 ≥50) as the critical metric .

- Stability Testing : Conduct accelerated (40°C/75% RH) and long-term (25°C/60% RH) studies. Monitor drug content (HPLC) and impurity profiles over 6–12 months .

What are the implications of combining this compound with cannabidiol (CBD) in neurodegenerative models?

Advanced Research Focus

Preclinical studies suggest synergistic neuroprotection:

- In Vitro Models : Assess neuronal viability using SH-SY5Y cells exposed to oxidative stress (e.g., CuSO4). Measure synergy via combination index (CI <1 indicates potentiation) .

- Mechanistic Studies : Evaluate CBD’s impact on donepezil’s pharmacokinetics (e.g., CYP450 modulation) using hepatic microsomes .

How do crystallinity and solubility profiles affect this compound’s bioactivity?

Q. Basic Research Focus

- Crystallinity : Characterize via X-ray diffraction (XRD). Amorphous forms may enhance solubility but require stability testing .

- Solubility : Determine in biorelevant media (FaSSIF/FeSSIF) using shake-flask method. Donepezil HCl is freely soluble in chloroform; Deoxy analog solubility may differ due to structural changes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.